![molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5](/img/structure/B1279696.png)
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 5-position. This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is typically carried out in N-methyl-2-pyrrolidinone at 110°C under a nitrogen atmosphere for 4.5 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Substitution Reactions
The nitrile group and positions on the pyrrole ring are reactive sites for nucleophilic and electrophilic substitutions:
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Nitrile substitution | NaH, R-X (alkyl halides) in DMF | 5-Alkylated derivatives | Functionalization for drug design |
Aromatic bromination | NBS (N-bromosuccinimide), AIBN, CCl4 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Precursor for cross-coupling |
Oxidation Reactions
The nitrile group and heterocyclic ring undergo oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ (acidic) | H₂SO₄, 60°C | Pyrrolo[2,3-b]pyridine-5-carboxylic acid |
CrO₃ (Jones reagent) | Acetone, 0–5°C | 5-Oxo-pyrrolo[2,3-b]pyridine derivatives |
Oxidation of the nitrile to a carboxylic acid enables further derivatization for bioactive molecules.
Reduction Reactions
The nitrile group is selectively reduced to primary amines or imines:
Reducing Agent | Conditions | Product |
---|---|---|
LiAlH₄ | THF, reflux | 5-Aminomethyl-pyrrolo[2,3-b]pyridine |
H₂/Pd-C | Ethanol, 50°C, 3 atm | Partially saturated ring derivatives |
Reduction products serve as intermediates for kinase inhibitors.
Cross-Coupling Reactions
The brominated derivative participates in palladium-mediated couplings:
Coupling Partner | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-pyrrolo[2,3-b]pyridine-5-carbonitrile | 78% |
Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | 5-Ethynyl-pyrrolo[2,3-b]pyridine | 65% |
These reactions expand structural diversity for drug discovery .
Hydrolysis of the Nitrile Group
The nitrile undergoes hydrolysis to form amides or carboxylic acids:
Conditions | Product |
---|---|
H₂O/H⁺ (acidic) | Pyrrolo[2,3-b]pyridine-5-carboxamide |
H₂O/OH⁻ (basic) | Pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Hydrolysis products are pivotal for synthesizing FGFR inhibitors with improved solubility.
Biological Relevance in Drug Development
This compound derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFR1/2/3) by binding to their ATP pockets (IC₅₀: 7–25 nM). Key derivatives include:
-
5-Amino derivatives : Enhance binding affinity through hydrogen bonding.
-
5-Carboxylic acid derivatives : Improve pharmacokinetic properties.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers. Its unique structure, characterized by a fused pyrrole and pyridine ring with a nitrile group, is associated with a range of biological activities. This article discusses its biochemical properties, mechanisms of action, and relevant research findings.
Structural Overview
- Chemical Formula : C8H5N3
- Molecular Weight : 155.14 g/mol
- CAS Number : 517918-95-5
The compound's structure allows it to interact effectively with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
This compound primarily functions as an inhibitor of FGFRs (FGFR1, FGFR2, and FGFR3). The inhibition occurs through:
- Binding to the ATP-binding pocket of FGFRs.
- Prevention of phosphorylation of tyrosine residues, which disrupts downstream signaling pathways essential for cell proliferation and survival.
This mechanism highlights its potential as an anti-cancer agent by inducing apoptosis and inhibiting tumor growth.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit potent anticancer activities:
- Inhibition of Cell Proliferation : In breast cancer models, compounds derived from this scaffold significantly inhibited cell growth and induced apoptosis. For example, compound 4h showed IC50 values against FGFRs of 7 nM (FGFR1) and 9 nM (FGFR2), leading to reduced proliferation in 4T1 breast cancer cells .
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with these compounds resulted in increased apoptotic cell populations through mitochondrial depolarization and caspase activation .
Other Biological Activities
The pharmacological profile of 1H-Pyrrolo[2,3-b]pyridine derivatives extends beyond anticancer effects:
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models .
- Anti-inflammatory Effects : Compounds have been evaluated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .
Table 1: Summary of Biological Activities
Case Study: FGFR Inhibition
A study conducted by researchers involved the synthesis and evaluation of various derivatives of this compound. Among these, one derivative exhibited an IC50 value below 1 nM for TNIK inhibition, demonstrating its potential as a therapeutic agent targeting specific pathways involved in cancer progression . The results indicated a concentration-dependent inhibition of IL-2 secretion, suggesting additional immunomodulatory effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile?
Methodological Answer: The synthesis typically involves cyclocondensation reactions between amino-pyrrole precursors and electrophilic reagents. For example:
- Cyclocondensation with 1,3-bielectrophiles : Fluorinated derivatives can be synthesized using 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and fluorinated 1,3-bielectrophiles under acidic conditions. The tert-butyl group is later removed using 60% sulfuric acid .
- Two-component reactions : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with active methylene compounds (e.g., malononitrile) in acetic acid with catalytic HCl to form substituted pyrrolopyridines .
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating, often using acetic acid as a solvent .
Key Reaction Conditions :
- Acid catalysts (HCl, H₂SO₄) for cyclization.
- Protection/deprotection strategies (e.g., tert-butyl groups).
- Temperature control (e.g., reflux in acetic acid or microwave irradiation at 100–150°C).
Q. How is this compound characterized structurally?
Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretching at ~2210 cm⁻¹, carbonyl peaks at ~1660 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons appear in the δ 6.3–7.9 ppm range, with NH₂ protons (δ ~5.6 ppm) exchangeable in D₂O .
- ¹³C NMR: Nitrile carbons resonate at ~115 ppm, while carbonyl carbons appear at ~165 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 434 for a benzoyl-substituted derivative) confirm molecular weight .
- Elemental Analysis : Validates purity and empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
Methodological Answer: Yield optimization involves:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions with aryl boronic acids .
- Protecting Group Strategy : tert-butyl groups improve regioselectivity during synthesis and are removed post-cyclization using H₂SO₄ .
- Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yields by 15–20% compared to conventional methods .
- Solvent Optimization : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates in Suzuki-Miyaura couplings .
Case Study : Substituted derivatives with electron-withdrawing groups (e.g., Cl, CN) require stricter anhydrous conditions to prevent side reactions .
Q. How do substituents influence the biological activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) or nitrile (CN) groups at positions 3/4 enhance activity as kinase inhibitors by increasing electrophilicity and target binding .
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) groups improve solubility but may reduce potency unless paired with EWGs .
- Bicyclic Modifications : Fusing thiophene or furan rings (e.g., thieno[2,3-b]pyridine) broadens activity against metabolic enzymes like AMPK .
Experimental Design :
- Synthesize derivatives with systematic substituent variations (e.g., 4-Cl, 3,4-diOCH₃).
- Test in vitro against target enzymes (e.g., kinase inhibition assays) .
Q. How can contradictory spectroscopic data for pyrrolopyridine derivatives be resolved?
Methodological Answer: Common discrepancies and solutions include:
- Tautomerism : Prototropic shifts in NH-containing derivatives (e.g., 4-amino-substituted compounds) cause variable NMR peaks. Use D₂O exchange or variable-temperature NMR to confirm .
- Impurity Detection : MS and HPLC identify byproducts (e.g., unreacted starting materials). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations in crowded aromatic regions .
Example : IR spectra of 4-amino derivatives show dual NH₂ stretches (~3335 and 3228 cm⁻¹), which may merge if impurities are present .
Q. What strategies are used to design water-soluble pyrrolopyridine derivatives for in vivo studies?
Methodological Answer:
- Hydrophilic Substituents : Introduce sulfonamide (-SO₂NH₂) or hydroxyl (-OH) groups at position 3/5 .
- Prodrug Approach : Convert nitriles to amidoximes (-C(NH₂)=NOH) for enhanced solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .
Validation : Measure logP values (e.g., <2.5 indicates improved solubility) and conduct pharmacokinetic studies in rodent models .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAQIXNADYAISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472605 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517918-95-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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